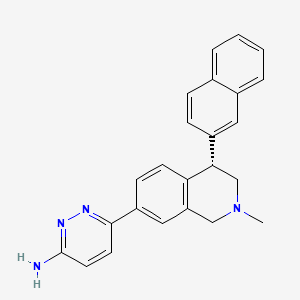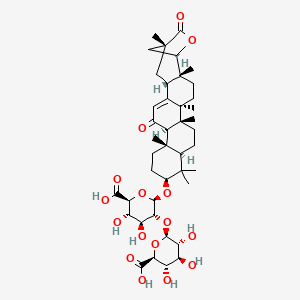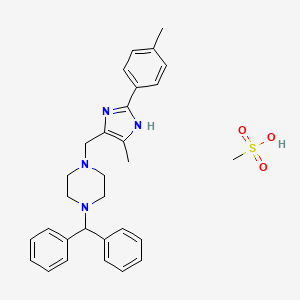![molecular formula C22H30O6 B608631 (9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate CAS No. 77949-42-9](/img/structure/B608631.png)
(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate
Vue d'ensemble
Description
The compound “(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate” is a natural product found in Isodon macrophyllus . It has a molecular formula of C22H30O7 . The compound is also known by other names such as Lasiokaurin .
Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups. It has a molecular weight of 406.5 g/mol . The InChI string representation of the molecule isInChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3 . This provides a complete description of the molecule including its stereochemistry. Physical And Chemical Properties Analysis
The compound has a molecular weight of 390.5 g/mol . It has a computed XLogP3-AA value of 1.8, which gives an indication of its hydrophobicity . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 93.1 Ų , which can give an indication of its ability to cross biological membranes.Applications De Recherche Scientifique
Cytotoxic and Antibacterial Activity
Kamebacetal A, a natural diterpenoid with the same core structure, exhibits cytotoxic and antibacterial properties. Its molecule consists of various ring conformations, contributing to its biological activity (Shi, Sun, & Pan, 2004).
Synthesis of Triazole Derivatives
Activated acetylenic fatty acid esters, similar in structure, have been used to synthesize 1,2,3-triazole derivatives. These compounds are characterized using infrared, nuclear magnetic resonance spectroscopy, and mass spectrometric analyses (Jie, Pasha, & Alam, 1998).
Dehydration and Transformation Studies
Research into dehydration of dimeric 6-hydroxycyclohexa-2,4-dienones, including molecules structurally related to the compound , provides insights into chemical transformations. These transformations are modeled for reactions like the maytenone to anhydromaytenone conversion (Falshaw & Franklinos, 1984).
Synthesis of Novel Compounds
The synthesis of (±)-Dihydrofomannosin Acetate, a compound sharing structural similarity, demonstrates the potential for creating novel compounds through methods like photocycloaddition (KosugiHiroshi & UdaHisashi, 1980).
Anticancer Activity
Compounds structurally related to the queried chemical have shown moderate anticancer activity against lung, breast, and central nervous system cancers (Rozek et al., 2001).
Propriétés
IUPAC Name |
(9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-11-13-8-14(28-12(2)23)15-20-7-5-6-19(3,4)16(20)18(25)22(26,27-10-20)21(15,9-13)17(11)24/h13-16,18,25-26H,1,5-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCMAXYGZMNIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C45CCCC(C4C(C3(OC5)O)O)(C)C)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14395566 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



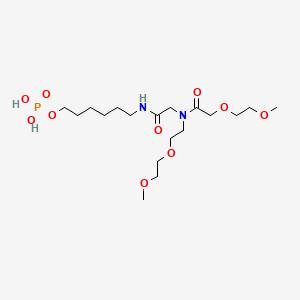


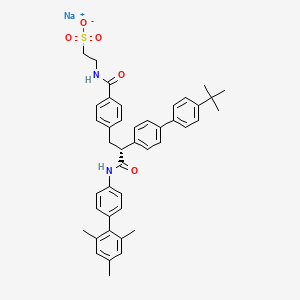
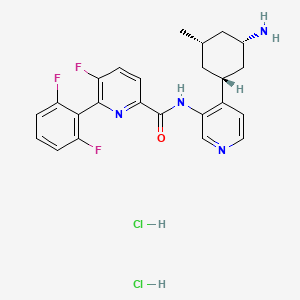
![N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide](/img/structure/B608557.png)
![N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide](/img/structure/B608558.png)

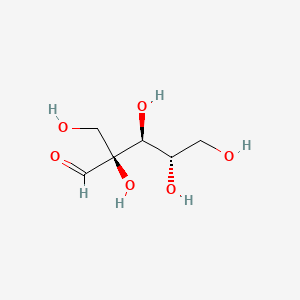
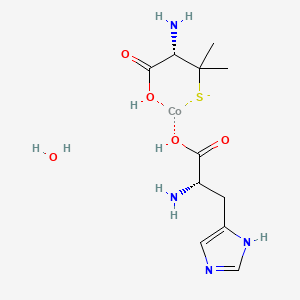
![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)
